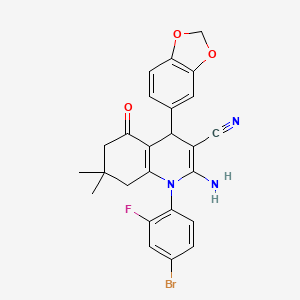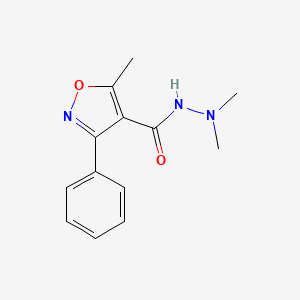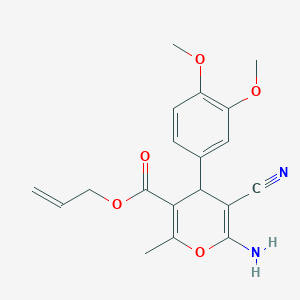![molecular formula C18H15IN2O3S B15009837 (2Z,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009837.png)
(2Z,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core This compound is characterized by the presence of hydroxy, iodo, and methoxy substituents on the phenyl ring, as well as a methylene bridge and an imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the condensation of a thiazolidinone derivative with an appropriate aldehyde under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide or other substituted derivatives.
Applications De Recherche Scientifique
(2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of the hydroxy, iodo, and methoxy groups can enhance its binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives, such as:
Uniqueness
The unique combination of hydroxy, iodo, and methoxy substituents in (2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE imparts distinct chemical and biological properties. These substituents can enhance its reactivity and binding interactions, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H15IN2O3S |
|---|---|
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15IN2O3S/c1-10-4-3-5-12(6-10)20-18-21-17(23)15(25-18)9-11-7-13(19)16(22)14(8-11)24-2/h3-9,22H,1-2H3,(H,20,21,23)/b15-9+ |
Clé InChI |
ZDLKBMPDIQREPM-OQLLNIDSSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)I)O)OC)/S2 |
SMILES canonique |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)I)O)OC)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile](/img/structure/B15009761.png)
![3-methyl-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B15009763.png)

![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15009785.png)


![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15009793.png)
![(2Z,5E)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009800.png)
![7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15009814.png)


![2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B15009842.png)
![1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B15009849.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B15009862.png)
